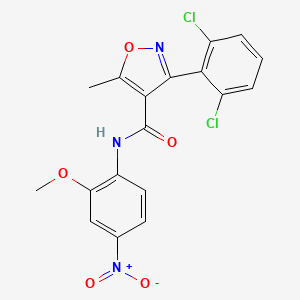![molecular formula C23H25ClN4O2 B5135690 N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5135690.png)
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide, also known as JNJ-40411813, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes. The drug binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, behavior, and cognition. By blocking the dopamine D2 receptor, N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to improve cognitive function and reduce symptoms of schizophrenia in preclinical studies.
Biochemical and Physiological Effects:
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in the regulation of cognitive function. Additionally, N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has several advantages for lab experiments. The drug has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to have anti-inflammatory properties, which makes it a useful tool for studying the pathogenesis of inflammatory diseases. However, one limitation of N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide is that it has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the research on N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide. One potential direction is to study the drug's potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and depression. Additionally, further studies are needed to elucidate the drug's mechanism of action and to identify potential biomarkers that could be used to predict patient response to treatment. Finally, future studies should focus on optimizing the synthesis method of N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide to improve the yield and purity of the final product.
Conclusion:
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic applications. The drug has a high affinity for the dopamine D2 receptor and has been shown to have anti-inflammatory properties. While N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has several advantages for lab experiments, further studies are needed to elucidate its mechanism of action and to identify its potential clinical applications.
Méthodes De Synthèse
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 1-(3-chlorobenzyl)-4-piperidinone to give N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide. The synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. The drug has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia and other neuropsychiatric disorders. Additionally, N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-30-21-7-5-18(6-8-21)23(29)26-22-9-12-25-28(22)20-10-13-27(14-11-20)16-17-3-2-4-19(24)15-17/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUJLXNOBSZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5135624.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5135638.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5135658.png)
![N-[2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5135659.png)




![4-[3-(1H-pyrazol-3-yl)phenyl]furo[3,2-c]pyridine trifluoroacetate](/img/structure/B5135696.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B5135698.png)
